Bienvenue dans la boutique en ligne BenchChem!

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine

CNS drug design blood-brain barrier permeability physicochemical profiling

This fluorinated sulfonylpiperazine features a pyrazine ring that introduces two H-bond acceptors at positions 1 and 4, a pharmacophoric element absent in phenyl, pyridyl, or pyrimidyl analogs. In published 5-HT6 receptor SAR, the N-heteroaryl identity drives a >60-fold IC50 range, making this pyrazine derivative a high-value diversification tool for exploring unexplored binding-pocket regions. With computed TPSA 74.8 Ų and XLogP3 1.0, it sits in optimal CNS drug-like space, reducing CYP liability compared to more lipophilic diarylpiperazines. The single fluorine atom enables label-free 19F NMR screening. A published one-pot iodine-mediated synthesis accelerates analog library construction. Procure the exact compound to ensure reproducible receptor-binding and fragment-based screening results.

Molecular Formula C14H15FN4O2S
Molecular Weight 322.36
CAS No. 1021094-05-2
Cat. No. B2912129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine
CAS1021094-05-2
Molecular FormulaC14H15FN4O2S
Molecular Weight322.36
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C14H15FN4O2S/c15-12-1-3-13(4-2-12)22(20,21)19-9-7-18(8-10-19)14-11-16-5-6-17-14/h1-6,11H,7-10H2
InChIKeyZILBKJXMQVADGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]pyrazine (CAS 1021094-05-2) – Compound Identity and Core Physicochemical Profile for Procurement Decisions


2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]pyrazine is a synthetic fluorinated sulfonylpiperazine derivative incorporating a pyrazine ring linked to a piperazine moiety functionalized with a 4-fluorobenzenesulfonyl group [1]. Its molecular formula is C₁₄H₁₅FN₄O₂S, with a molecular weight of 322.36 g/mol and a computed XLogP3 of 1.0, placing it within the favorable lipophilicity range for central nervous system (CNS) drug-like properties [1]. The compound is commercially available as a research-grade screening compound (e.g., Life Chemicals F5287-0003) but has no deposited bioactivity data in PubChem or authoritative target-specific databases as of 2026, limiting direct biological comparator evidence [1].

Why In-Class Arylsulfonylpiperazine Analogs Cannot Substitute for 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]pyrazine in Receptor-Targeted Studies


Within the arylsulfonylpiperazine class, subtle structural variations—particularly the heteroaryl group attached to the piperazine N-1 position—produce divergent 5-HT₆ receptor binding affinities and functional selectivities. Published SAR data for a closely related series (Jeon et al., 2007) demonstrate that replacing the pyrazine moiety with other heterocycles or altering the arylsulfonyl substituent yields IC₅₀ values spanning from 1.5 µM to >100 µM at the human recombinant 5-HT₆ receptor [1]. The 4-fluorobenzenesulfonyl group combined specifically with the 2-pyrazinyl-piperazine scaffold occupies a distinct region of chemical space; generic substitution with unsubstituted benzenesulfonyl or alternative heteroaryl piperazines risks losing target engagement entirely due to mismatched hydrogen-bond acceptor topology and electron-deficient aromatic stacking requirements [1]. Therefore, procurement of the exact compound is mandatory for reproducibility in receptor binding or functional assays.

Quantitative Differentiation Evidence: 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]pyrazine vs. Closest Arylsulfonylpiperazine Analogs


Enhanced CNS Drug-Likeness: Computed TPSA Advantage vs. Unsubstituted Phenylsulfonyl Piperazine Analog

The topological polar surface area (TPSA) of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine is computed as 74.8 Ų, which lies within the optimal range (<90 Ų) for passive blood-brain barrier penetration [1]. In contrast, unsubstituted benzenesulfonyl piperazine analogs bearing an additional hydrogen-bond donor (e.g., 4-(pyrazin-2-yl)piperazine-1-sulfonamide) exhibit TPSA values exceeding 85–90 Ų, reducing their predicted CNS penetration efficiency [2].

CNS drug design blood-brain barrier permeability physicochemical profiling

Optimized Lipophilicity for CNS Target Engagement: XLogP3 Comparison with Higher LogP Sulfonylpiperazine Derivatives

The computed XLogP3 of 1.0 for 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine [1] falls within the optimal CNS drug range (XLogP 1–3) associated with balanced target engagement and low metabolic clearance. By comparison, 1-(4-fluorobenzenesulfonyl)-4-(4-fluorophenyl)piperazine (a common analog with an aryl rather than pyrazine substituent) is predicted to have XLogP >2.5, increasing the risk of CYP450-mediated metabolism and plasma protein binding [2].

lipophilicity optimization CNS MPO score off-target risk reduction

Class-Wide 5-HT₆ Receptor Affinity: Structural Basis for Differentiation via Heteroaryl Substituent

In a published SAR study of arylsulfonylpiperazine derivatives against the human recombinant 5-HT₆ receptor, the nature of the N-aryl/heteroaryl substituent was the dominant determinant of binding affinity, with IC₅₀ values varying >60-fold across the series (1.5 µM for the most potent analog 2h to >100 µM for inactive compounds) [1]. Although 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine was not directly assayed in that study, its 2-pyrazinyl substituent provides a distinct hydrogen-bond acceptor topology (two nitrogen lone pairs at positions 1 and 4 of the pyrazine ring) that differs fundamentally from the phenyl, pyridyl, or pyrimidyl analogs tested, creating a unique pharmacophoric profile not replicated by any single comparator in the published series [1].

5-HT6 receptor serotonin receptor ligands arylsulfonylpiperazine SAR

Synthetic Route Enabling Efficient One-Pot Access to the 2-(Piperazin-1-yl)pyrazine Scaffold

A dedicated synthetic methodology paper (Liu et al., 2017) reports an iodine-mediated one-pot reaction for constructing 2-(piperazin-1-yl)pyrazine derivatives from N-alkyl piperazines, providing a documented, reproducible route to the core scaffold of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine [1]. This contrasts with traditional multi-step sulfonylation-then-coupling routes that typically require 3–4 steps and protective group manipulations, offering a potential efficiency advantage for analog library synthesis [1].

one-pot synthesis iodine-mediated reaction medicinal chemistry methodology

Fluorine Substitution on the Arylsulfonyl Group: Metabolic Stability Advantage over Non-Fluorinated Analogs

The 4-fluorobenzenesulfonyl moiety of the target compound provides a well-characterized metabolic stability advantage over non-fluorinated benzenesulfonyl analogs. The electron-withdrawing fluorine substituent at the para position reduces the electron density of the aromatic ring, thereby decreasing susceptibility to cytochrome P450-mediated oxidative metabolism at the phenyl ring [1]. Quantitative data from general fluorination SAR studies indicate that para-fluoro substitution on phenyl rings can reduce intrinsic clearance in human liver microsomes by 2- to 10-fold compared to unsubstituted phenyl analogs [2].

fluorine substitution metabolic stability oxidative metabolism

Commercial Availability as a Pre-Plated Screening Compound with Documented QC Specifications

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine is available from Life Chemicals as catalog number F5287-0003 in pre-weighed 1 mg and 15 mg quantities with defined purity specifications [1]. This contrasts with many structurally similar arylsulfonylpiperazine analogs that are only available through custom synthesis with variable lead times and quality assurance. The Life Chemicals listing includes QC documentation, ensuring lot-to-lot reproducibility for screening campaigns [1].

screening library quality control procurement reliability

Recommended Research and Procurement Scenarios for 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]pyrazine (CAS 1021094-05-2)


Primary 5-HT₆ Receptor Screening Hit Expansion and SAR Exploration

This compound should be prioritized when expanding a 5-HT₆ receptor screening hit series that already contains phenyl- or pyridyl-substituted arylsulfonylpiperazine analogs. The pyrazine ring introduces two hydrogen-bond acceptor nitrogen atoms at positions 1 and 4, a pharmacophoric feature absent in phenyl, pyridyl (single nitrogen), or pyrimidyl (meta-nitrogen arrangement) analogs . The published SAR for this class demonstrates that N-heteroaryl identity is the dominant variable controlling 5-HT₆ binding affinity (IC₅₀ range: 1.5 to >100 µM), making the introduction of a pyrazine substituent a high-value diversification step for probing unexplored regions of the receptor binding pocket .

CNS Drug Discovery Programs Requiring Optimized Physicochemical Profiles for Blood-Brain Barrier Penetration

With a computed TPSA of 74.8 Ų and XLogP3 of 1.0, this compound occupies the intersection of favorable CNS drug-like space defined by both the classic rule-of-five and CNS MPO multiparameter optimization criteria . This profile distinguishes it from more lipophilic diarylpiperazine analogs (XLogP >2.5) that carry higher risk of CYP-mediated clearance, and from sulfonamide-containing analogs (TPSA >85 Ų) that may exhibit impaired passive BBB penetration . Procure this compound when the project requires a starting scaffold with balanced permeability and metabolic stability predictions for neuroscience targets.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) with Fluorine-Enabled ¹⁹F NMR Screening Readout

The single fluorine atom on the 4-fluorobenzenesulfonyl group enables the use of ¹⁹F NMR as a label-free screening readout for protein binding in fragment-based drug discovery campaigns . This represents a practical advantage over non-fluorinated benzenesulfonyl piperazine analogs, which lack an intrinsic NMR-active handle for ligand-observed screening. The moderate molecular weight (322.36 Da) and low hydrogen-bond donor count (0) also satisfy the physicochemical criteria for fragment libraries (MW <300 Da ideal; this compound approaches the upper bound) .

Rapid Analog Library Synthesis Using Validated One-Pot Methodology for Core Scaffold Assembly

Laboratories requiring multiple analogs of the 2-(piperazin-1-yl)pyrazine scaffold should prioritize this compound as the starting point due to the existence of a published one-pot iodine-mediated synthetic method that converts N-alkyl piperazines directly to the pyrazine-coupled product . This methodology eliminates the need for stepwise N-protection, sulfonylation, and Buchwald-Hartwig coupling, reducing the synthetic sequence from 3–4 steps to a single operational step for the core scaffold assembly . This efficiency gain is particularly relevant for medicinal chemistry groups synthesizing 20–50 compound libraries for SAR exploration.

Quote Request

Request a Quote for 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.